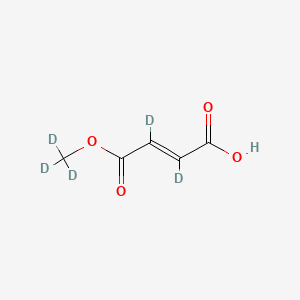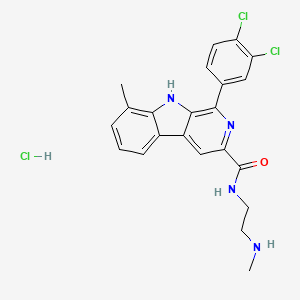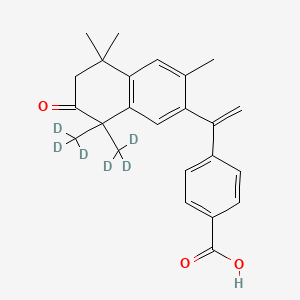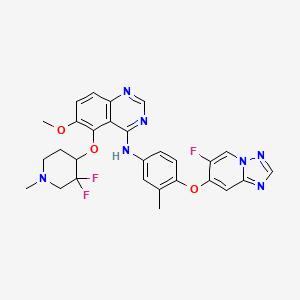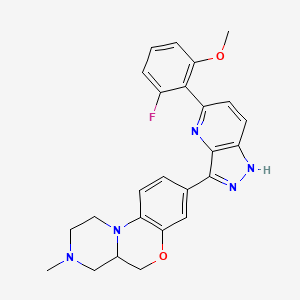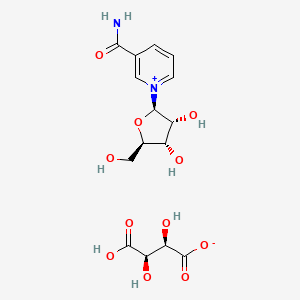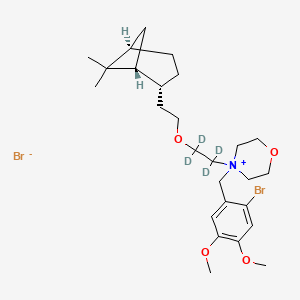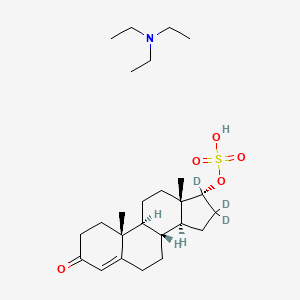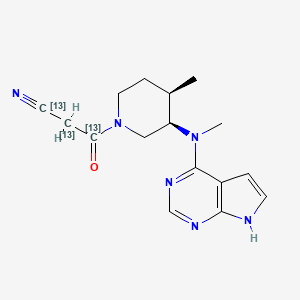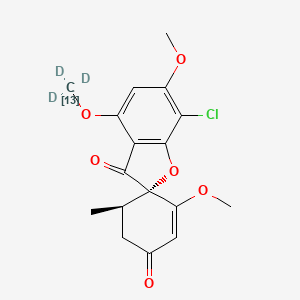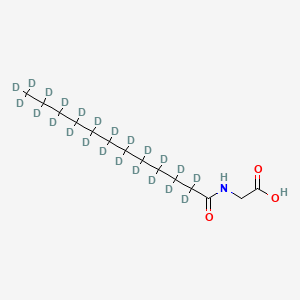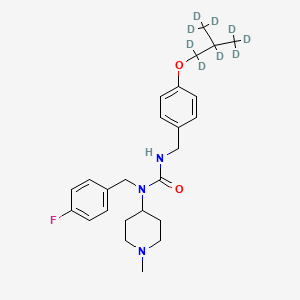
Pimavanserin-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pimavanserin-d9 is a deuterated form of pimavanserin, an atypical antipsychotic used primarily for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis . This compound is structurally similar to pimavanserin but contains deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pimavanserin-d9 involves multiple steps starting from commercially available starting materials. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . The synthesis proceeds through a series of reactions including etherification, reductive amination, and urea formation to yield this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable reaction conditions, cost-effective reagents, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Pimavanserin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized and utilized for different applications .
科学研究应用
Pimavanserin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of pimavanserin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated antipsychotics in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective antipsychotic medications
作用机制
Pimavanserin-d9 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as an inverse agonist and antagonist at these receptors, modulating the serotonergic signaling pathways involved in hallucinations and delusions . Unlike other antipsychotics, this compound does not exhibit significant dopaminergic activity, which reduces the risk of motor side effects .
相似化合物的比较
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but with significant dopaminergic activity.
Olanzapine: An atypical antipsychotic that also targets serotonin receptors but has a broader receptor profile.
Quetiapine: Similar in its serotonin receptor activity but with additional effects on adrenergic and histaminergic receptors
Uniqueness
Pimavanserin-d9 is unique due to its selective action on serotonin receptors without significant dopaminergic activity, which makes it particularly suitable for treating psychosis in Parkinson’s disease without exacerbating motor symptoms . The deuteration also enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
属性
分子式 |
C25H34FN3O2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-3-[[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D |
InChI 键 |
RKEWSXXUOLRFBX-FPWMMKRCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


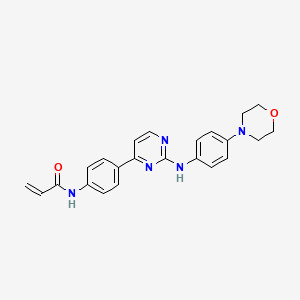
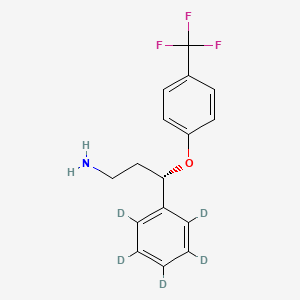
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
